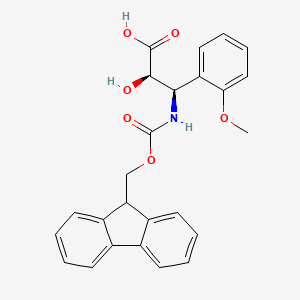

3-(Benzyloxy)oxan-4-amine

Übersicht

Beschreibung

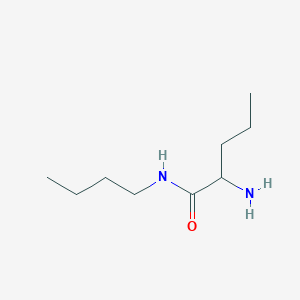

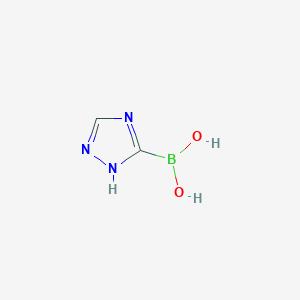

3-(Benzyloxy)oxan-4-amine is a chemical compound with the CAS Number: 1218372-54-3 . It has a molecular weight of 207.27 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1,5-anhydro-2-O-benzyl-3,4-dideoxypentitol . The Inchi Code is 1S/C12H17NO2/c13-11-6-7-14-9-12 (11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 . For a detailed molecular structure, it would be best to refer to a chemistry database or a research paper.Physical And Chemical Properties Analysis

3-(Benzyloxy)oxan-4-amine is a liquid at room temperature . For more detailed physical and chemical properties, it would be best to refer to a specific Material Safety Data Sheet (MSDS) or a chemistry database.Wissenschaftliche Forschungsanwendungen

Electro-oxidative C(sp3)–H Amination

A study developed a method for electrooxidative C(sp3)–H amination via intermolecular oxidative C(sp3)–H/N–H cross-coupling under metal- and oxidant-free conditions. This process allows for the smooth reaction of C(sp3)–H bonds adjacent to oxygen, nitrogen, and sulfur atoms with various amines, producing corresponding products with moderate to good yields. This method includes benzylic and allylic C(sp3)–H bonds and provides insights into the mechanism, suggesting that the C–H cleavage of tetrahydrofuran may not be involved in the rate-determining step (Wu et al., 2017).

Protonation and O-O Bond Cleavage in Diiron Enzymes

Research on the oxygenation of a diiron(II) complex related to "3-(Benzyloxy)oxan-4-amine" showed the formation of a metastable peroxodiferric intermediate. The protonation of this intermediate at the oxo bridge leads to the cleavage of the peroxo O-O bond and formation of a high-valent diiron complex, mimicking steps in the activation cycle of ribonucleotide reductase. This provides significant insights into the proton-assisted O-O bond cleavage in nonheme diiron enzymes (Cranswick et al., 2012).

Synthesis of Tetramates

A method for preparing 3,5-unsubstituted 4-O-benzyl tetramates from methyl (E)-3-benzyloxy-4-oxobut-2-enoate through a reductive amination-lactamization sequence was demonstrated. This provides a general entry to tetramates, important building blocks in organic synthesis (Paintner et al., 2002).

Antifungal Activity

A study synthesized a novel series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases and evaluated their antifungal activity against several human pathogenic fungal strains. Some compounds exhibited promising antifungal activity, highlighting the potential of "3-(Benzyloxy)oxan-4-amine" derivatives in developing new antifungal drugs (Nimbalkar et al., 2016).

Microwave-assisted Synthesis

Research on microwave-assisted synthesis of hyperbranched epoxide-amine adducts from 4-(2,3-epoxypropyl-1-oxy)benzonitrile showed the formation of oligomers containing up to six repeating units. This study demonstrates the potential of microwave-assisted reactions in synthesizing complex structures efficiently (Theis et al., 2009).

Eigenschaften

IUPAC Name |

3-phenylmethoxyoxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZHBGRHGFTYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)oxan-4-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1H-pyridazine-3,6-dione](/img/structure/B3223460.png)

![2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3223462.png)

![1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one](/img/structure/B3223467.png)